2-[2-(4-methylpiperazin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-[2-(4-methylpiperazin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic small molecule characterized by a hybrid structure combining an imidazolone core, a 4-methylpiperazine substituent, and a trifluoromethylphenylacetamide moiety.
Properties
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)-5-oxo-1,4-dihydroimidazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O2/c1-24-5-7-25(8-6-24)16-22-13(15(27)23-16)10-14(26)21-12-4-2-3-11(9-12)17(18,19)20/h2-4,9,13H,5-8,10H2,1H3,(H,21,26)(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWXVQKNXCTUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methylpiperazin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the imidazole intermediate.
Attachment of the Trifluoromethylphenyl Group: This step involves the coupling of the trifluoromethylphenyl group to the imidazole-piperazine intermediate through a suitable linker, such as an acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Functionalized trifluoromethylphenyl derivatives.
Scientific Research Applications
2-[2-(4-methylpiperazin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and imidazole rings can participate in hydrogen bonding and hydrophobic interactions, while the trifluoromethylphenyl group can enhance binding affinity through its electron-withdrawing properties. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A systematic comparison requires evaluating structural analogs based on functional groups, physicochemical properties, and reported bioactivities. Below is an analysis derived from general pharmacochemical principles, as none of the provided evidence sources explicitly discuss this compound or its direct analogs.
Table 1: Key Structural Features and Hypothesized Effects
| Compound Name/Class | Core Structure | Key Substituents | Hypothesized Bioactivity |
|---|---|---|---|
| Target Compound | Imidazolone | 4-Methylpiperazine, Trifluoromethylphenyl | Kinase inhibition, CNS modulation |
| Imatinib (Gleevec®) | Benzamide | Piperazine, Pyridine | BCR-ABL kinase inhibition |
| Trifluoperazine (Antipsychotic) | Phenothiazine | Trifluoromethyl, Piperazine | Dopamine receptor antagonism |
| Riluzole (ALS treatment) | Benzothiazole | Trifluoromethoxy | Glutamate release inhibition |
Key Observations :
Piperazine Derivatives : The 4-methylpiperazine group in the target compound is structurally analogous to piperazine moieties in Imatinib and Trifluoperazine, which are critical for solubility and receptor binding . However, the imidazolone core distinguishes it from these drugs, likely altering target specificity.
Trifluoromethylphenyl Group: This moiety, shared with Riluzole, may enhance blood-brain barrier penetration and metabolic stability compared to non-fluorinated analogs .
Limitations of Available Evidence
For instance:
- discusses crystallography software (SHELX) unrelated to pharmacological comparisons.
- and focus on plant-derived biomolecules, which are structurally and functionally distinct from synthetic acetamide derivatives.
Thus, the above analysis is extrapolated from general medicinal chemistry principles rather than direct experimental data.
Recommendations for Further Research
To authoritatively compare this compound with analogs, consult:
Kinase Inhibition Assays : Test against panels of kinases (e.g., EGFR, BCR-ABL) to identify selectivity profiles.
ADMET Studies: Evaluate solubility (logP), metabolic stability, and CYP450 interactions, leveraging the trifluoromethyl group’s known effects .
Crystallographic Analysis : Use SHELX-based refinements (as in ) to resolve its 3D structure and hydrogen-bonding networks, critical for understanding binding modes.
Biological Activity
The compound 2-[2-(4-methylpiperazin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This compound features a unique structural arrangement that includes an imidazole ring, a piperazine moiety, and a trifluoromethyl-substituted phenyl group, contributing to its diverse pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 384.3 g/mol. The IUPAC name is N-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-5-oxo-1,4-dihydroimidazol-4-yl]acetamide. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉Cl₂N₅O₂ |
| Molecular Weight | 384.3 g/mol |
| IUPAC Name | N-(2,3-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-5-oxo-1,4-dihydroimidazol-4-yl]acetamide |
| InChI Key | FFSIHQASZYLZIE-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors, leading to significant pharmacological effects. The exact mechanism remains under investigation, but preliminary studies suggest that it may act as an inhibitor of certain signaling pathways involved in cancer proliferation and other diseases.
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds related to the imidazole class. For instance, derivatives similar to this compound have shown promising results against various human cancer cell lines. The most active derivatives exhibited IC₅₀ values ranging from 2.38 to 8.13 μM against cervical and bladder cancer cell lines .
Antimicrobial Properties
In addition to anticancer activity, compounds featuring the imidazole structure have been screened for antimicrobial properties. Some derivatives have demonstrated moderate activity against Gram-positive and Gram-negative bacteria .
Case Studies
- Study on Anticancer Activity : A study published in MDPI evaluated a series of imidazole-based compounds for their cytotoxic effects on human cancer cells. The findings indicated that certain modifications on the piperazine ring significantly enhanced the anticancer potency of these compounds .
- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of imidazole derivatives, revealing that compounds with specific substituents exhibited significant inhibitory effects against pathogens like Staphylococcus aureus and Enterococcus faecalis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
